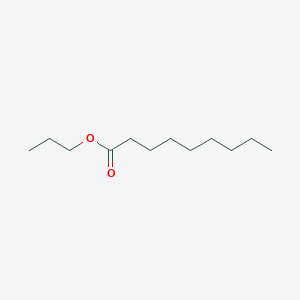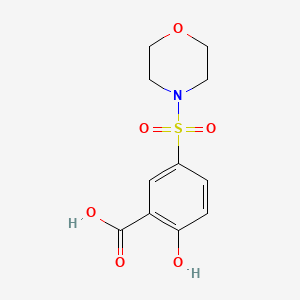
2-(3-甲基苯氧基)苯甲酸
描述
2-(3-Methylphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid where a 3-methylphenoxy group is attached to the second carbon of the benzoic acid ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
2-(3-Methylphenoxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and functional properties.
作用机制
Target of Action
2-(3-Methylphenoxy)benzoic acid is a derivative of phenoxy herbicides . Phenoxy herbicides are known to mimic the auxin growth hormone indoleacetic acid (IAA) . Therefore, the primary targets of 2-(3-Methylphenoxy)benzoic acid could be similar to those of phenoxy herbicides, which include auxin receptors in plants .
Mode of Action
The mode of action of 2-(3-Methylphenoxy)benzoic acid is likely to involve interaction with auxin receptors, leading to rapid, uncontrolled growth in plants . This “growing to death” phenomenon is characteristic of auxin-mimicking herbicides .
Biochemical Pathways
The biochemical pathways affected by 2-(3-Methylphenoxy)benzoic acid are likely to be those involved in plant growth and development, particularly those regulated by auxin . The compound’s interaction with auxin receptors can disrupt normal growth patterns, leading to uncontrolled growth and eventual plant death .
Pharmacokinetics
Related compounds with high lipophilic properties have been found to be extensively distributed in deep tissues during absorption . This suggests that 2-(3-Methylphenoxy)benzoic acid may also have significant tissue distribution and a long elimination time, impacting its bioavailability .
Result of Action
The primary result of 2-(3-Methylphenoxy)benzoic acid’s action is the induction of rapid, uncontrolled growth in plants, leading to their death . This effect is selective for broad-leaf plants, allowing monocotyledonous crops to remain relatively unaffected .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Methylphenoxy)benzoic acid. For instance, inappropriate storage and application practices can lead to the wide dispersal of phenoxy herbicides and their metabolites throughout the environment . Additionally, the compound’s high lipophilic properties suggest that it may accumulate in certain environmental compartments, potentially affecting its environmental behavior and effects .
生化分析
Biochemical Properties
It is known to participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
The molecular mechanism of action of 2-(3-Methylphenoxy)benzoic acid is not well-defined. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)benzoic acid typically involves the reaction of 3-methylphenol with 2-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 3-methylphenol displaces the chlorine atom on the benzoic acid derivative. Common reagents used in this reaction include potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 2-(3-Methylphenoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
2-(3-Methylphenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(3-Carboxyphenoxy)benzoic acid.
Reduction: 2-(3-Methylphenoxy)benzyl alcohol.
Substitution: 2-(3-Nitrophenoxy)benzoic acid or 2-(3-Halophenoxy)benzoic acid.
相似化合物的比较
2-(3-Methylphenoxy)benzoic acid can be compared with other phenoxybenzoic acid derivatives, such as:
2-(4-Methylphenoxy)benzoic acid: Similar structure but with the methyl group in the para position.
2-(3-Chlorophenoxy)benzoic acid: Similar structure but with a chlorine atom instead of a methyl group.
2-(3-Methoxyphenoxy)benzoic acid: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
The uniqueness of 2-(3-Methylphenoxy)benzoic acid lies in its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties. The presence of the methyl group in the meta position can affect the compound’s electronic distribution and steric interactions, leading to distinct chemical behavior compared to its analogs.
属性
IUPAC Name |
2-(3-methylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNYWMNWRYXWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284543 | |
| Record name | 2-(3-methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-04-1 | |
| Record name | NSC37594 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-](/img/structure/B1604811.png)


![p-[(p-aminophenyl)azo]benzoic acid](/img/structure/B1604814.png)




![1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone](/img/structure/B1604827.png)





